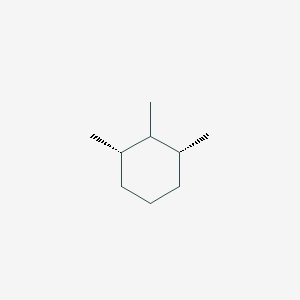

cis,trans,cis-1,2,3-Trimethylcyclohexane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-1,2,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVJLHNWPRPPH-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025638, DTXSID701025636 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-88-9, 1678-81-5 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, a key molecular structure in stereochemistry and conformational analysis. Understanding the distinct spatial arrangements and properties of these isomers is crucial for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Stereoisomers of 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon featuring a cyclohexane ring substituted with three methyl groups on adjacent carbons. The presence of three stereocenters (carbons 1, 2, and 3) gives rise to a total of 2³ = 8 possible stereoisomers. These isomers can be categorized into enantiomeric pairs and meso compounds, each exhibiting unique physical and chemical properties due to their distinct three-dimensional structures.

The key to understanding the stereoisomerism of 1,2,3-trimethylcyclohexane lies in the relative orientation of the three methyl groups with respect to the plane of the cyclohexane ring. This is commonly described using cis and trans nomenclature. In total, there are four geometric isomers:

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the ring.

-

cis,trans,cis-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side.

-

cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are on the same side, while the methyl group at C3 is on the opposite side.

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups are on alternating sides of the ring.

Of these geometric isomers, two are chiral and exist as pairs of enantiomers, while two are achiral meso compounds.

Stereochemical Relationships

The stereoisomers of 1,2,3-trimethylcyclohexane can be systematically classified based on their chirality and relationship to one another.

-

(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane: This pair constitutes the enantiomers of the cis,cis,trans isomer.

-

(1R,2S,3R)- and (1S,2R,3S)-1,2,3-trimethylcyclohexane: This pair constitutes the enantiomers of the cis,trans,cis isomer.

-

cis,cis,cis-1,2,3-trimethylcyclohexane: This isomer is a meso compound due to a plane of symmetry.

-

trans,trans,trans-1,2,3-trimethylcyclohexane: This isomer is also a meso compound.

The relationships between these stereoisomers are illustrated in the following diagram:

Quantitative Data

The physical properties of the geometric isomers of 1,2,3-trimethylcyclohexane were systematically investigated by Bussert et al. (1956). A summary of their findings is presented below.

| Isomer | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| cis,cis,cis | 145.6 | 0.7963 | 1.4390 |

| cis,cis,trans | 148.2 | 0.8021 | 1.4403 |

| cis,trans,cis | 145.8 | 0.7898 | 1.4348 |

Conformational Analysis

The stability of the different stereoisomers of 1,2,3-trimethylcyclohexane is largely determined by the conformational preferences of the methyl groups on the chair-form of the cyclohexane ring. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of 1,3-diaxial interactions.

The chair flip process and resulting conformers are critical to understanding the overall stability of each isomer.

-

cis,cis,cis-1,2,3-trimethylcyclohexane: In one chair conformation, two methyl groups are axial and one is equatorial (a,a,e). After a ring flip, two become equatorial and one becomes axial (e,e,a). The (e,e,a) conformation is significantly more stable.

-

This compound: One chair conformation has two methyl groups equatorial and one axial (e,a,e). The ring-flipped conformer has two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformer is more stable.

-

cis,cis,trans-1,2,3-trimethylcyclohexane: Both chair conformations have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial (a,a,e). The (a,e,e) conformer is the more stable one.

-

trans,trans,trans-1,2,3-trimethylcyclohexane: One chair conformation has all three methyl groups in the equatorial position (e,e,e), while the other has all three in the axial position (a,a,a). The all-equatorial conformation is vastly more stable.

Experimental Protocols

The synthesis of the geometric isomers of 1,2,3-trimethylcyclohexane was pioneered by Bussert, Greenlee, Derfer, and Boord in 1956. Their methods remain a foundational reference in the field.

Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane

The synthesis of the cis,cis,cis-isomer involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene) over a platinum or rhodium catalyst at elevated temperature and pressure.

Reaction Scheme: 1,2,3-trimethylbenzene + 3H₂ --(Catalyst, Heat, Pressure)--> cis,cis,cis-1,2,3-trimethylcyclohexane

Detailed Protocol (adapted from Bussert et al., 1956):

-

A solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., glacial acetic acid) is placed in a high-pressure autoclave.

-

A platinum oxide (Adams' catalyst) or rhodium-on-alumina catalyst is added.

-

The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is heated and agitated for several hours.

-

After cooling and venting, the catalyst is removed by filtration.

-

The product is isolated by extraction and purified by fractional distillation.

Synthesis of cis,cis,trans- and this compound

These isomers were synthesized via a multi-step sequence starting from a Diels-Alder reaction between piperylene and maleic anhydride, followed by a series of reductions and modifications. The stereochemistry of the final products is controlled by the stereospecificity of the hydrogenation and reduction steps.

The general workflow for these syntheses is outlined below:

Spectroscopic Characterization

-

¹³C NMR: The chemical shifts of the methyl and ring carbons are sensitive to their axial or equatorial orientation. Equatorial methyl carbons typically resonate at a lower field (higher ppm) than axial methyl carbons. For example, in the more stable conformer of the cis,trans,cis-isomer (e,a,e), one would expect to see distinct signals for the equatorial and axial methyl groups.

-

¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring are dependent on the dihedral angle between them, which can provide information about the chair conformation. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

-

Infrared (IR) Spectroscopy: The C-H stretching and bending vibrations of the methyl and methylene groups are prominent. The overall fingerprint region (below 1500 cm⁻¹) is unique for each stereoisomer and can be used for identification.

Conclusion

The stereoisomers of 1,2,3-trimethylcyclohexane provide a rich platform for the study of fundamental principles of stereochemistry and conformational analysis. The interplay of their three-dimensional structure and physical properties underscores the importance of stereochemical control in chemical synthesis and biological activity. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working in related fields.

Conformational Analysis of cis,trans,cis-1,2,3-trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive conformational analysis of cis,trans,cis-1,2,3-trimethylcyclohexane. By examining the steric interactions within its chair conformations, we can elucidate the energetic preferences that govern its three-dimensional structure. This understanding is crucial for professionals in drug development and chemical research, where molecular conformation dictates biological activity and reactivity.

Chair Conformations and Steric Strain Analysis

The this compound molecule can exist in two primary chair conformations that are interconvertible through a process known as a ring flip. The relative stability of these conformers is determined by the steric strain arising from the spatial arrangement of the three methyl groups. The principal sources of steric strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane interactions.

In the cis,trans,cis isomer, the methyl groups at positions 1 and 2 are cis, while the groups at positions 2 and 3 are trans. This stereochemical relationship dictates the axial (a) or equatorial (e) positioning of the methyl groups in the two chair conformers.

Conformer A: In one chair conformation, the methyl groups are arranged as axial-equatorial-axial (a,e,a) .

Conformer B: Following a ring flip, this conformation converts to an equatorial-axial-equatorial (e,a,e) arrangement.

To quantify the steric strain in each conformer, we utilize established energetic penalties associated with specific steric interactions. An axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, contributing approximately 1.74 kcal/mol to the total strain energy (this is the A-value for a methyl group). A gauche interaction between two adjacent methyl groups adds about 0.9 kcal/mol of strain. A more severe 1,3-diaxial interaction between two methyl groups contributes significantly more strain, estimated at around 3.7 kcal/mol.

Quantitative Strain Analysis

A detailed analysis of the steric interactions in each conformer reveals the following:

Conformer A (a,e,a):

-

1,3-Diaxial CH₃-H Interactions: The axial methyl group at C1 has two 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The axial methyl group at C3 has two 1,3-diaxial interactions with the axial hydrogens at C1 and C5. However, the interaction between the axial C1-CH₃ and the axial C3-H is the same as the interaction between the axial C3-CH₃ and the axial C1-H. Therefore, we have a total of four unique 1,3-diaxial CH₃-H interactions.

-

1,3-Diaxial CH₃-CH₃ Interaction: A significant source of strain in this conformer is the 1,3-diaxial interaction between the methyl groups at C1 and C3.

-

Gauche CH₃-CH₃ Interactions: The adjacent axial C1-methyl and equatorial C2-methyl groups are in a gauche relationship. Similarly, the equatorial C2-methyl and axial C3-methyl groups are also gauche to each other.

Conformer B (e,a,e):

-

1,3-Diaxial CH₃-H Interactions: The single axial methyl group at C2 experiences two 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

-

Gauche CH₃-CH₃ Interactions: The adjacent equatorial C1-methyl and axial C2-methyl groups are in a gauche relationship. Likewise, the axial C2-methyl and equatorial C3-methyl groups are also gauche.

The following table summarizes the calculated steric strain for each conformer.

| Interaction Type | Energy (kcal/mol) | Conformer A (a,e,a) Occurrences | Conformer A Strain (kcal/mol) | Conformer B (e,a,e) Occurrences | Conformer B Strain (kcal/mol) |

| 1,3-Diaxial CH₃-H | 0.87 | 4 | 3.48 | 2 | 1.74 |

| 1,3-Diaxial CH₃-CH₃ | 3.7 | 1 | 3.7 | 0 | 0 |

| Gauche CH₃-CH₃ | 0.9 | 2 | 1.8 | 2 | 1.8 |

| Total Strain Energy | 8.98 | 3.54 |

Based on this analysis, Conformer B (equatorial-axial-equatorial) is significantly more stable than Conformer A (axial-equatorial-axial) by approximately 5.44 kcal/mol. This substantial energy difference indicates that at equilibrium, the population of Conformer B will be overwhelmingly dominant.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The conformational equilibrium of this compound can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Methodology

-

Sample Preparation:

-

Dissolve a small amount of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Acquire a ¹H NMR spectrum at each temperature, monitoring for signal broadening and eventual splitting, which indicates that the coalescence temperature is being approached and then passed.

-

Continue cooling until well below the coalescence temperature, where the signals for the two chair conformers are sharp and well-resolved. A typical target temperature would be in the range of 180-200 K.

-

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to Conformer A and Conformer B in the low-temperature spectrum. The chemical shifts of axial and equatorial protons are typically different.

-

Integrate the area under a well-resolved signal for each conformer. For example, integrate the signals corresponding to the methyl protons of each conformer.

-

The ratio of the integrals is equal to the ratio of the conformer populations at that temperature.

-

The equilibrium constant (K_eq) can be calculated as: K_eq = [Conformer B] / [Conformer A]

-

The difference in Gibbs free energy (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Visualization of Conformational Equilibrium

The dynamic equilibrium between the two chair conformations of this compound is visualized below.

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 1,2,3-trimethylcyclohexane. The stability of each isomer is dictated by its conformational preferences, primarily the distribution of methyl groups between axial and equatorial positions in the chair conformation. This document outlines the principles of conformational analysis as applied to this system, presents quantitative data on the relative energies of the isomers, details the experimental and computational methodologies used to determine these properties, and provides a visual representation of the conformational equilibria. Understanding the thermodynamic landscape of substituted cyclohexanes is crucial for the rational design of molecules with specific three-dimensional structures, a fundamental aspect of modern drug development and materials science.

Introduction

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, and its conformational behavior is a cornerstone of stereochemistry. When substituted, the cyclohexane ring adopts chair conformations that minimize steric strain. The thermodynamic stability of a substituted cyclohexane is primarily governed by the steric interactions of the substituents with the rest of the ring system. In this guide, we delve into the specific case of 1,2,3-trimethylcyclohexane, a molecule that serves as an excellent model for understanding the interplay of steric forces in polysubstituted cyclic systems.

There are four stereoisomers of 1,2,3-trimethylcyclohexane:

-

cis,cis,cis-1,2,3-trimethylcyclohexane

-

cis,trans,cis-1,2,3-trimethylcyclohexane

-

trans,cis,trans-1,2,3-trimethylcyclohexane

-

trans,trans,trans-1,2,3-trimethylcyclohexane

The relative stability of these isomers is determined by the energetic penalties associated with placing methyl groups in axial positions, which leads to unfavorable 1,3-diaxial interactions, as well as gauche interactions between adjacent methyl groups.

Principles of Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle strain and torsional strain.[1] In a chair conformation, the substituent positions are of two types: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3]

In polysubstituted cyclohexanes like the 1,2,3-trimethyl isomers, the total strain energy can be estimated by considering the sum of all 1,3-diaxial interactions and gauche interactions between adjacent substituents.[3] The most stable isomer will be the one that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position.

Quantitative Data on Isomer Stability

The relative thermodynamic stabilities of the 1,2,3-trimethylcyclohexane isomers and their respective chair conformations are determined by the sum of the steric interactions present in each conformer. The following tables summarize the estimated strain energies for the two chair conformations of each stereoisomer. These estimations are based on the additive nature of steric strain, using the following approximate energy penalties:

-

1,3-diaxial CH₃-H interaction: 0.9 kcal/mol (Each axial methyl group has two such interactions, contributing 1.8 kcal/mol to the total strain).

-

gauche CH₃-CH₃ interaction: 0.9 kcal/mol.

-

1,3-diaxial CH₃-CH₃ interaction: ~5.4 kcal/mol.[3]

Table 1: Conformational Analysis and Estimated Strain Energy of 1,2,3-Trimethylcyclohexane Stereoisomers

| Stereoisomer | Chair Conformation 1 (Axial/Equatorial) | Estimated Strain Energy (kcal/mol) - Conformer 1 | Chair Conformation 2 (Axial/Equatorial) | Estimated Strain Energy (kcal/mol) - Conformer 2 | Most Stable Conformer |

| cis,cis,cis | a, a, e | 2 x (CH₃-H) + 1 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 21.8 + 0.9 = 4.5 | e, e, a | 1 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 1.8 + 20.9 = 3.6 | e, e, a |

| cis,trans,cis | a, e, a | 2 x (CH₃-H) + 1 x (CH₃-CH₃) 1,3-diaxial = 21.8 + 5.4 = 9.0 | e, a, e | 1 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 1.8 + 20.9 = 3.6 | e, a, e |

| trans,cis,trans | a, a, a | 3 x (CH₃-H) + 2 x gauche (CH₃-CH₃) = 31.8 + 20.9 = 7.2 | e, e, e | 2 x gauche (CH₃-CH₃) = 20.9 = 1.8 | e, e, e |

| trans,trans,trans | a, e, e | 1 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 1.8 + 0.9 = 2.7 | e, a, a | 2 x (CH₃-H) + 1 x gauche (CH₃-CH₃) = 21.8 + 0.9 = 4.5 | a, e, e |

Note: These are estimated values. Actual experimental or high-level computational values may vary. The cis,trans,cis isomer with both C1 and C3 methyl groups axial experiences a highly unfavorable 1,3-diaxial interaction between two methyl groups, making this conformation significantly less stable.[4]

Experimental and Computational Protocols

The determination of the thermodynamic stability of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the equilibrium constant and, consequently, the Gibbs free energy difference between the two chair conformers of a 1,2,3-trimethylcyclohexane isomer.

Methodology:

-

Sample Preparation: A dilute solution (typically 0.1-0.5 M) of the purified 1,2,3-trimethylcyclohexane isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

NMR Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used. The probe is cooled to a temperature where the ring flipping process is slow on the NMR timescale (typically below -60 °C).[5] This allows for the observation of separate signals for the axial and equatorial methyl groups.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various low temperatures. For quantitative analysis, it is crucial to ensure that the spectra are fully relaxed between pulses to allow for accurate integration of the signals.

-

Signal Assignment: The signals corresponding to the axial and equatorial methyl groups in each conformer are assigned based on their chemical shifts and coupling constants. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm spatial proximities and aid in the assignment.[4]

-

Equilibrium Constant Determination: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Quantum Chemical Calculations

Objective: To computationally model the structures and determine the relative energies of the chair conformers of 1,2,3-trimethylcyclohexane isomers.

Methodology:

-

Structure Building: The initial 3D structures of the two chair conformers for each stereoisomer are built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set. A common and reliable method for such systems is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[6] This calculation finds the lowest energy geometry for each conformer.

-

Frequency Calculation: A frequency calculation is performed on each optimized geometry at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary to calculate the Gibbs free energy at a specific temperature.

-

-

Energy Calculation: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including the thermal corrections. The difference in Gibbs free energy (ΔΔG) between two conformers indicates their relative stability.

-

Software: This entire workflow can be carried out using computational chemistry software packages like Gaussian.[7]

Visualization of Conformational Equilibrium

The following diagram illustrates the ring-flipping process and the key steric interactions that determine the relative stability of the two chair conformations for the most stable isomer, trans,cis,trans-1,2,3-trimethylcyclohexane.

Caption: Conformational equilibrium of trans,cis,trans-1,2,3-trimethylcyclohexane.

Conclusion

The thermodynamic stability of 1,2,3-trimethylcyclohexane isomers is a direct consequence of the steric environment created by the methyl substituents on the flexible cyclohexane ring. The principles of conformational analysis, particularly the energetic cost of axial substituents (A-values) and gauche interactions, provide a robust framework for predicting the relative stabilities of the different stereoisomers and their conformers. The trans,cis,trans isomer, which can adopt a conformation with all three methyl groups in the favored equatorial positions, is the most stable. Conversely, isomers that are forced to place one or more methyl groups in axial positions are significantly destabilized. The combination of low-temperature NMR spectroscopy and quantum chemical calculations provides a powerful toolkit for the quantitative investigation of these thermodynamic properties, offering valuable insights for the design and synthesis of complex molecules in drug discovery and materials science.

References

- 1. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 - Google ドキュメント [docs.google.com]

- 2. Cyclohexane, 1,2,3-trimethyl- [webbook.nist.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. This compound | 1839-88-9 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to the IUPAC Nomenclature of 1,2,3-Trimethylcyclohexane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trimethylcyclohexane, detailing their IUPAC nomenclature, stereochemical relationships, and available physical properties. This information is critical for professionals in chemical research and drug development where stereoisomerism can significantly impact molecular properties and biological activity.

Introduction to Stereoisomerism in 1,2,3-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane possesses three stereocenters at carbons 1, 2, and 3. Theoretically, this could give rise to a maximum of 2³ or eight stereoisomers. However, due to the presence of a plane of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of one pair of enantiomers and two meso compounds.

The nomenclature for these stereoisomers can be described using two main systems: the relative cis/trans notation and the absolute R/S configuration system as defined by the Cahn-Ingold-Prelog priority rules.

The Four Stereoisomers of 1,2,3-Trimethylcyclohexane

The four distinct stereoisomers of 1,2,3-trimethylcyclohexane are:

-

(1R,2R,3S)-1,2,3-trimethylcyclohexane and its enantiomer (1S,2S,3R)-1,2,3-trimethylcyclohexane . This pair is chiral and will exhibit optical activity.

-

(1R,2S,3R)-1,2,3-trimethylcyclohexane , which is a meso compound. This molecule is achiral due to an internal plane of symmetry.

-

all-cis-(1,2,3)-trimethylcyclohexane , another meso compound. This isomer also possesses a plane of symmetry, rendering it achiral.

Detailed IUPAC Nomenclature and Stereochemical Relationships

The table below provides a detailed summary of the IUPAC nomenclature, including both cis/trans and R/S notations, and the stereochemical relationship for each isomer.

| Stereoisomer | IUPAC Name (R/S) | Common Name (cis/trans) | Stereochemical Classification |

| 1 | (1R,2R,3S)-1,2,3-trimethylcyclohexane | cis,cis,trans-1,2,3-trimethylcyclohexane | Chiral (Enantiomer) |

| 2 | (1S,2S,3R)-1,2,3-trimethylcyclohexane | cis,cis,trans-1,2,3-trimethylcyclohexane | Chiral (Enantiomer) |

| 3 | (1R,2S,3R)-1,2,3-trimethylcyclohexane | cis,trans,cis-1,2,3-trimethylcyclohexane | meso (Achiral) |

| 4 | (1,2,3-cis)-1,2,3-trimethylcyclohexane | cis,cis,cis-1,2,3-trimethylcyclohexane | meso (Achiral) |

Quantitative Data of Stereoisomers

The following table summarizes available physical property data for the stereoisomers of 1,2,3-trimethylcyclohexane. Data is primarily sourced from the NIST Chemistry WebBook and the work of Bussert et al. (1956).

| Stereoisomer | Boiling Point (°C) | Melting Point (°C) |

| cis,cis,trans- (Enantiomeric Pair) | 145.6 | -47.15 |

| cis,trans,cis- (meso) | 145.61[1] | -66.86[1] |

| cis,cis,cis- (meso) | 150.1 | -43.15 |

Stereochemical Relationship Diagram

The following diagram illustrates the relationships between the four stereoisomers of 1,2,3-trimethylcyclohexane.

Caption: Relationships between the stereoisomers of 1,2,3-trimethylcyclohexane.

Experimental Protocols

Synthesis of 1,2,3-Trimethylcyclohexane Stereoisomers

The synthesis of the geometrical isomers of 1,2,3-trimethylcyclohexane was extensively detailed by Bussert, Greenlee, Derfer, and Boord in their 1956 publication in the Journal of the American Chemical Society. Their work provides specific routes to isolate the cis,cis,cis-, cis,cis,trans-, and cis,trans,cis-isomers. The general approach involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (hemimellitene) over a rhodium-on-alumina catalyst, followed by fractional distillation to separate the isomers.

A representative synthetic workflow is outlined below:

Caption: General workflow for the synthesis and separation of 1,2,3-trimethylcyclohexane stereoisomers.

Characterization and Separation by Gas Chromatography

Modern separation and identification of the 1,2,3-trimethylcyclohexane isomers are typically performed using high-resolution gas chromatography (GC), often coupled with mass spectrometry (GC-MS).

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is generally suitable for separating these isomers based on their boiling point differences.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 150-200 °C) to elute the different isomers.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. Mass spectrometry provides structural information that can aid in distinguishing between the isomers.

The elution order of the isomers will depend on their relative volatilities, which are influenced by their molecular shape and intermolecular forces. Generally, the more compact, spherical isomers tend to have lower boiling points and elute earlier.

References

Unraveling the Conformational Landscape of cis,trans,cis-1,2,3-trimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical arrangement of substituents on a cyclohexane ring dictates its three-dimensional structure and, consequently, its reactivity and biological activity. This technical guide provides a comprehensive analysis of the chair conformations of cis,trans,cis-1,2,3-trimethylcyclohexane, a key model system for understanding complex steric interactions in cyclic molecules. Through a detailed examination of its conformational isomers, this document elucidates the energetic penalties associated with axial and equatorial substituent orientations, supported by quantitative data and a generalized experimental protocol for their determination.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring is not a planar structure but predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct spatial orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, a cyclohexane molecule can interconvert between two chair conformations, causing all axial substituents to become equatorial and vice versa. The energetic preference for one conformation over the other is governed by the steric interactions of the substituents with the rest of the molecule, most notably 1,3-diaxial interactions.

Chair Conformations of this compound

The specific stereoisomer, this compound, has the methyl groups at C1 and C2 in a cis relationship, and the methyl groups at C2 and C3 in a trans relationship. This arrangement leads to two distinct chair conformations upon ring flipping.

Conformer A: In this conformation, the C1 and C3 methyl groups are in axial positions, while the C2 methyl group is in an equatorial position (a,e,a). This arrangement results in significant steric strain due to a severe 1,3-diaxial interaction between the two axial methyl groups.

Conformer B: Following a ring flip, this conformation presents the C1 and C3 methyl groups in equatorial positions and the C2 methyl group in an axial position (e,a,e). This arrangement alleviates the highly unfavorable 1,3-diaxial interaction between two methyl groups.

Quantitative Analysis of Conformational Energies

The relative stability of the two chair conformations can be estimated by quantifying the steric strain in each. The primary contributors to this strain are 1,3-diaxial interactions and gauche butane interactions. The energetic cost of these interactions is additive and can be used to approximate the Gibbs free energy difference (ΔG°) between the conformers.

The A-value of a substituent is the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a methyl group, the A-value is approximately 1.74 kcal/mol, which arises from two 1,3-diaxial interactions with hydrogen atoms (each contributing about 0.87 kcal/mol).

Table 1: Steric Strain Energy Contributions

| Interaction Type | Energy (kcal/mol) |

| Gauche Butane (Me/Me) | ~0.9 |

| 1,3-Diaxial (Me/H) | ~0.87 (per interaction) |

| A-value (Methyl) | ~1.74 (2 x Me/H) |

| 1,3-Diaxial (Me/Me) | ~5.4 - 10 |

Analysis of Conformer A (a,e,a):

-

1,3-Diaxial Interactions:

-

One highly destabilizing 1,3-diaxial interaction between the methyl groups at C1 and C3. This interaction is significantly greater than two separate Me-H interactions.[1]

-

The axial methyl group at C1 has two 1,3-diaxial interactions with axial hydrogens at C3 and C5.

-

The axial methyl group at C3 has two 1,3-diaxial interactions with axial hydrogens at C1 and C5.

-

-

Gauche Butane Interactions:

-

The equatorial methyl group at C2 has gauche interactions with the methyl groups at C1 and C3.

-

Analysis of Conformer B (e,a,e):

-

1,3-Diaxial Interactions:

-

The axial methyl group at C2 has two 1,3-diaxial interactions with the axial hydrogens at C4 and C6. The energetic cost of this is the A-value for a methyl group (~1.74 kcal/mol).

-

-

Gauche Butane Interactions:

-

The equatorial methyl groups at C1 and C3 have gauche interactions with neighboring methylene groups of the ring.

-

Conformer B (e,a,e) is significantly more stable than Conformer A (a,e,a). The primary reason for this is the avoidance of the severe 1,3-diaxial interaction between the two methyl groups present in Conformer A. The estimated energy difference can be approximated by considering the major steric interactions. The destabilization of Conformer A is dominated by the Me-Me 1,3-diaxial interaction, which is substantially larger than the Me-H 1,3-diaxial interactions in Conformer B.

Table 2: Estimated Relative Conformational Energies

| Conformer | Methyl Group Positions (C1, C2, C3) | Major Steric Interactions | Estimated Relative Energy (kcal/mol) |

| A | axial, equatorial, axial | 1 x (Me-Me) 1,3-diaxial, 4 x (Me-H) 1,3-diaxial | High |

| B | equatorial, axial, equatorial | 2 x (Me-H) 1,3-diaxial | Low |

Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of cyclohexane derivatives. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at low temperatures, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer.

Methodology

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Variable-Temperature NMR Spectroscopy:

-

¹H NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing.

-

At a sufficiently low temperature (the coalescence temperature), the single, averaged proton signals will broaden and eventually separate into two distinct sets of signals corresponding to the two chair conformers.

-

-

Data Analysis:

-

The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each conformer in the low-temperature spectrum.

-

The equilibrium constant (K) is calculated as the ratio of the more stable conformer to the less stable conformer: K = [Conformer B] / [Conformer A].

-

-

Calculation of Gibbs Free Energy Difference (ΔG°):

-

The Gibbs free energy difference between the two conformers is calculated using the following equation: ΔG° = -RTlnK where:

-

R is the gas constant (1.987 cal/mol·K)

-

T is the temperature in Kelvin at which the spectra were recorded.

-

-

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of this compound can be represented as a dynamic process.

Note: The placeholder image sources in the DOT script should be replaced with actual images of the chair conformations for proper rendering.

Caption: Equilibrium between the two chair conformations of this compound.

Conclusion

The conformational analysis of this compound serves as an exemplary case study in stereochemistry. The significant energetic difference between the two chair conformers, primarily driven by the avoidance of a severe 1,3-diaxial methyl-methyl interaction, highlights the profound impact of steric strain on molecular geometry. The principles and experimental methodologies outlined in this guide are fundamental to the rational design of conformationally restricted molecules in drug discovery and materials science.

References

Steric Strain in Axial vs. Equatorial Trimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The cyclohexane ring, a common scaffold in numerous natural products and pharmaceutical agents, serves as a fundamental model for understanding the energetic penalties associated with substituent positioning. This technical guide provides a detailed examination of steric strain in various isomers of trimethylcyclohexane, comparing the energetic costs of axial versus equatorial orientations of methyl groups. We present a comprehensive summary of quantitative data on conformational energies, detail the experimental and computational methodologies used to determine these values, and provide visual representations of the key steric interactions that govern conformational preference. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a deeper understanding of the subtle yet critical interplay of steric forces in molecular architecture.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For cyclic molecules like cyclohexane, the concept of conformational isomerism, which describes the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

The energetic preference for a substituent to occupy the equatorial position is primarily driven by the avoidance of unfavorable steric interactions, most notably 1,3-diaxial interactions.[1] These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. The magnitude of this steric strain is dependent on the size and nature of the substituent. This guide focuses on trimethylcyclohexane isomers as a model system to explore the cumulative effects of multiple substituents on conformational stability.

Quantitative Analysis of Steric Strain

The energetic difference between the axial and equatorial conformers is quantified by the conformational free energy difference, often referred to as the "A-value".[2] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol (7.1 to 7.6 kJ/mol), representing the energy cost of placing a single methyl group in an axial position.[3][4] In polysubstituted cyclohexanes, the total steric strain can be estimated by considering the sum of all gauche and 1,3-diaxial interactions in a given conformation. The most significant of these are the 1,3-diaxial interactions between two methyl groups, which are considerably more destabilizing than a methyl-hydrogen interaction.

The following tables summarize the calculated or estimated steric strain energies for various conformers of trimethylcyclohexane isomers. These values are derived from the additive nature of A-values and known interaction energies.

Table 1: Steric Strain Energies for Conformers of 1,1,3-Trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Conformer A | C3-Me | C1-Me, C1-Me | One axial C3-Me interacting with two axial hydrogens. | ~1.8 | More Stable |

| Conformer B | C1-Me | C1-Me, C3-Me | One axial C1-Me interacting with an axial C3-Me (1,3-diaxial Me-Me). | ~3.7 - 5.4 | Less Stable |

Note: The 1,3-diaxial interaction between two methyl groups introduces a significant steric strain of approximately 3.7 to 5.4 kcal/mol.[5][6]

Table 2: Steric Strain Energies for Conformers of cis-1,2,3-Trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Conformer A | C1-Me, C3-Me | C2-Me | Two axial methyl groups in a 1,3-diaxial relationship. | > 5.4 | Less Stable |

| Conformer B | C2-Me | C1-Me, C3-Me | One axial methyl group interacting with two axial hydrogens. | ~1.8 | More Stable |

Table 3: Steric Strain Energies for Conformers of all-cis-1,3,5-Trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Conformer A | C1-Me, C3-Me, C5-Me | None | Three axial methyl groups with severe 1,3-diaxial Me-Me interactions. | Very High | Less Stable |

| Conformer B | None | C1-Me, C3-Me, C5-Me | All methyl groups are equatorial, minimizing steric strain. | ~0 | More Stable |

Experimental Protocols

The determination of conformational equilibria and the associated energy differences is primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature NMR Spectroscopy for Determining Conformer Ratios

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between two chair conformers of a trimethylcyclohexane isomer.

Methodology:

-

Sample Preparation: A solution of the trimethylcyclohexane isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl3, or deuterated methylene chloride, CD2Cl2) is prepared in an NMR tube.

-

Initial NMR Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the rate of chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum where the chemical shifts of axial and equatorial groups are averaged.

-

Low-Temperature NMR Spectra: The sample is cooled inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale. This "freezing out" of the conformations allows for the observation of separate signals for the axial and equatorial substituents of each conformer.[7]

-

Signal Assignment: The signals corresponding to each conformer are assigned based on known chemical shift trends (e.g., equatorial protons generally resonate downfield from their axial counterparts) and, if necessary, through two-dimensional NMR experiments (e.g., COSY, HSQC).

-

Integration and Keq Determination: The relative concentrations of the two conformers at equilibrium are determined by integrating the signals corresponding to each conformer. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

-

Calculation of ΔG°: The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Computational Protocols

Computational chemistry provides a powerful tool for predicting and rationalizing the conformational preferences of molecules. Both molecular mechanics and quantum mechanics methods can be employed.

Workflow for Conformational Analysis using Molecular Mechanics

Objective: To identify the low-energy conformers of a trimethylcyclohexane isomer and to calculate their relative steric energies.

Methodology:

-

Structure Building: A 3D model of the trimethylcyclohexane isomer is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule and identify all possible chair and boat conformers.

-

Energy Minimization: Each identified conformer is subjected to energy minimization using a suitable force field (e.g., MM3, MM4). This process optimizes the geometry of the conformer to a local energy minimum.

-

Energy Calculation: The steric energy of each minimized conformer is calculated. The relative energies of the different conformers provide an estimate of their relative stabilities.

-

Analysis: The conformer with the lowest steric energy is identified as the most stable conformation. The energy differences between the various conformers can be compared with experimentally determined ΔG° values.

Visualization of Steric Interactions

The following diagrams, generated using the DOT language, illustrate the key steric interactions that lead to conformational preferences in substituted cyclohexanes.

Caption: Steric strain in axial vs. equatorial methylcyclohexane.

Caption: 1,3-diaxial interaction between two methyl groups.

Conclusion

The conformational analysis of trimethylcyclohexane isomers clearly demonstrates the energetic preference for equatorial substitution to minimize steric strain. The principles of 1,3-diaxial interactions and the additivity of A-values provide a robust framework for predicting the relative stabilities of different conformers. The combination of low-temperature NMR spectroscopy and computational modeling offers a powerful approach for the quantitative assessment of these conformational energies. For professionals in drug development, a thorough understanding of these steric effects is crucial, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets, and thus its efficacy and selectivity. The data and methodologies presented in this guide serve as a foundational reference for the rational design of molecules with desired conformational properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cis,trans,cis-1,2,3-Trimethylcyclohexane | 1839-88-9 | Benchchem [benchchem.com]

- 3. askthenerd.com [askthenerd.com]

- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 5. chegg.com [chegg.com]

- 6. [SOLVED] Calculate the amount of steric strain in each of the chair | SolutionInn [solutioninn.com]

- 7. sikhcom.net [sikhcom.net]

1,3-Diaxial Interactions in Substituted Cyclohexanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, with the cyclohexane ring serving as a foundational model for understanding steric and electronic effects in cyclic systems. Among the most critical of these non-bonded interactions are 1,3-diaxial interactions, which significantly influence the conformational preference and, consequently, the reactivity and biological activity of substituted cyclohexanes. This technical guide provides an in-depth exploration of the principles governing 1,3-diaxial interactions, the experimental and computational methodologies used to quantify these effects, and their implications in medicinal chemistry and drug design.

Introduction: The Chair Conformation and Steric Strain

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain, resulting in a structure where all carbon-carbon bonds are staggered.[1][2] In this conformation, the twelve hydrogen atoms or substituents occupy two distinct types of positions: six are axial, pointing parallel to the principal axis of the ring, and six are equatorial, pointing outwards from the "equator" of the ring.[1][3]

Through a process known as ring flipping, a cyclohexane chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.[3] For an unsubstituted cyclohexane, these two chair conformations are isoenergetic. However, in a monosubstituted cyclohexane, the two conformers are no longer equal in energy. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position.[4]

This energy difference arises primarily from unfavorable steric interactions between the axial substituent and the two other axial substituents (typically hydrogens) located on the same face of the ring at the C3 and C5 positions. These repulsive forces are termed 1,3-diaxial interactions .[5][6] These interactions are a form of steric strain, analogous to gauche-butane interactions.[5] The larger the axial substituent, the more pronounced these destabilizing interactions become, leading to a stronger preference for the equatorial position.[4]

Quantifying 1,3-Diaxial Interactions: The A-Value

The energetic cost of a substituent occupying an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7][8] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[9]

The relationship between the free energy difference (A-value) and the equilibrium constant (Keq) for the axial-equatorial equilibrium is given by the following equation:

ΔG° = -RT ln(Keq)

Where:

-

ΔG° is the A-value.

-

R is the ideal gas constant (8.314 J/mol·K or 1.987 cal/mol·K).

-

T is the absolute temperature in Kelvin.

-

Keq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([equatorial]/[axial]).

A-values are additive and can be used to predict the relative stability of different conformations of di- and polysubstituted cyclohexanes.[9]

Data Presentation: A-Values for Common Substituents

The following table summarizes the A-values for a variety of common substituents. These values are crucial for predicting conformational equilibria and understanding the steric influence of different functional groups.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -H | 0 | 0 |

| -F | 0.24 - 0.28 | 1.00 - 1.17 |

| -Cl | 0.43 - 0.53 | 1.80 - 2.22 |

| -Br | 0.38 - 0.55 | 1.59 - 2.30 |

| -I | 0.43 - 0.47 | 1.80 - 1.97 |

| -OH | 0.52 - 0.92 | 2.17 - 3.85 |

| -OCH₃ | 0.55 - 0.60 | 2.30 - 2.51 |

| -NH₂ | 1.2 - 1.6 | 5.02 - 6.69 |

| -N(CH₃)₂ | 2.1 | 8.78 |

| -CN | 0.17 - 0.24 | 0.71 - 1.00 |

| -CH₃ | 1.70 - 1.74 | 7.11 - 7.28 |

| -CH₂CH₃ | 1.75 - 1.8 | 7.32 - 7.53 |

| -CH(CH₃)₂ | 2.1 - 2.2 | 8.78 - 9.20 |

| -C(CH₃)₃ | ~4.7 - 5.0 | ~19.6 - 20.9 |

| -C₆H₅ | 2.8 - 3.1 | 11.7 - 13.0 |

| -COOH | 1.35 - 1.46 | 5.65 - 6.11 |

| -COOCH₃ | 1.1 - 1.2 | 4.60 - 5.02 |

Note: A-values can be influenced by the solvent due to differing solvation of the conformers. The ranges provided reflect values reported in various solvents.

Experimental Determination of A-Values

The primary experimental technique for determining A-values is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[10] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons are indistinguishable.[11][12] By lowering the temperature, the rate of interconversion can be slowed sufficiently to "freeze out" the individual chair conformers, allowing for their direct observation and quantification.[10][11]

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

3.1. Sample Preparation

-

Analyte Concentration: Dissolve 5-25 mg of the substituted cyclohexane in approximately 0.6-0.7 mL of a suitable deuterated solvent.[13][14] For ¹³C NMR, a higher concentration (up to a saturated solution) is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

-

Solvent Selection: Choose a solvent that remains liquid at the desired low temperature and in which the analyte is soluble. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), toluene-d₈, or methanol-d₄.[15] The solvent's freezing point is a critical consideration.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[13]

-

Degassing (Optional): For sensitive samples or to remove dissolved oxygen, which is paramagnetic and can broaden lines, the sample can be degassed using a freeze-pump-thaw cycle.[13]

3.2. NMR Data Acquisition

-

Instrument Setup: Use an NMR spectrometer equipped with a variable temperature (VT) unit.[15]

-

Temperature Control: Cool the sample gradually to the target temperature, typically between -60 °C and -100 °C, to slow the chair-chair interconversion.[10][16] Allow the temperature to equilibrate for several minutes before acquiring data.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity at the low temperature. This may require iterative adjustments as the temperature changes.

-

Data Acquisition Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei between scans, which is crucial for accurate integration.

3.3. Data Analysis and Calculation of A-Value

-

Peak Assignment: Identify the distinct signals corresponding to the axial and equatorial conformers in the low-temperature spectrum. Often, specific protons, such as the one on the carbon bearing the substituent, will show well-resolved and different chemical shifts for each conformer.

-

Integration: Carefully integrate the signals corresponding to the same proton in both the axial and equatorial conformers. The ratio of the integrals directly reflects the population ratio of the two conformers.

-

Equilibrium Constant (Keq) Calculation: The equilibrium constant is the ratio of the integral of the equatorial conformer's signal to the integral of the axial conformer's signal.

-

Keq = [Integral_equatorial] / [Integral_axial]

-

-

A-Value (ΔG°) Calculation: Use the Gibbs free energy equation to calculate the A-value from the experimentally determined Keq at the specific temperature (T) of the experiment.

-

ΔG° = -RT ln(Keq)

-

An alternative method involves analyzing the coupling constants (J-values) at a temperature where the conformers are in rapid exchange. The observed time-averaged coupling constant (J_obs) is a population-weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers.

J_obs = X_eq * J_eq + X_ax * J_ax

Where:

-

X_eq and X_ax are the mole fractions of the equatorial and axial conformers, respectively (X_eq + X_ax = 1).

-

J_ax and J_eq can be estimated using the Karplus equation, which relates the three-bond coupling constant to the dihedral angle between the coupled protons.[1][17] By determining the mole fractions, the equilibrium constant and subsequently the A-value can be calculated.

Computational Determination of A-Values

Computational chemistry provides a powerful in-silico approach to determine A-values. Density Functional Theory (DFT) is a commonly used method that offers a good balance between accuracy and computational cost for conformational analysis.[9]

Computational Protocol: DFT Calculations

4.1. Structure Generation

-

Build 3D models of both the axial and equatorial conformers of the substituted cyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

4.2. Geometry Optimization and Frequency Calculation

-

Perform a geometry optimization for each conformer to find the lowest energy structure. A common level of theory for this is B3LYP with a 6-31G* basis set.[9]

-

Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

4.3. Single-Point Energy Calculation

-

To obtain a more accurate energy difference, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set, such as ωB97X-D or M06-2X with a 6-311+G(2df,2p) basis set.[9]

4.4. A-Value Calculation

-

The A-value is the difference between the calculated Gibbs free energies (including thermal corrections) of the axial and equatorial conformers.

-

A-value = G_axial - G_equatorial

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and processes described in this guide.

Figure 1: Chair conformation of cyclohexane showing axial (red) and equatorial (blue) hydrogens.

Figure 2: 1,3-diaxial interactions between an axial methyl group and axial hydrogens.

Figure 3: Experimental workflow for determining A-values using low-temperature NMR.

Figure 4: Computational workflow for determining A-values using DFT.

Implications in Drug Development

The principles of 1,3-diaxial interactions and conformational preferences are of paramount importance in drug design and development. The three-dimensional shape of a drug molecule is critical for its binding to a biological target, such as a receptor or enzyme. The presence of substituted cyclohexane rings in a drug molecule means its conformational equilibrium will dictate the predominant shape of the molecule in solution.

-

Bioactive Conformation: The biologically active conformation of a drug may not be its lowest energy conformation. However, the energetic penalty to adopt the bioactive conformation must be surmountable. Understanding the A-values of substituents allows medicinal chemists to design molecules that can readily adopt the necessary conformation for binding.

-

Receptor Binding: The axial and equatorial positions of substituents present different spatial arrangements that can either facilitate or hinder binding to a receptor pocket. An equatorial substituent extends away from the ring, while an axial substituent is more encumbered.

-

Membrane Permeability and Physicochemical Properties: The overall shape and surface properties of a molecule, which are influenced by its conformational preferences, can affect its solubility, membrane permeability, and metabolic stability.

By carefully considering the steric demands of substituents and their resulting A-values, drug development professionals can rationally design molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

Conclusion

1,3-diaxial interactions are a fundamental concept in the conformational analysis of substituted cyclohexanes, with significant implications for their stability and reactivity. The A-value provides a robust quantitative measure of these steric interactions, guiding our understanding of conformational preferences. The combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods like DFT, offers a comprehensive approach to studying these phenomena. For researchers in the pharmaceutical and chemical industries, a thorough understanding of 1,3-diaxial interactions is indispensable for the rational design of molecules with desired properties and functions.

References

- 1. Karplus equation - Wikipedia [en.wikipedia.org]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. auremn.org.br [auremn.org.br]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. mriquestions.com [mriquestions.com]

- 17. fiveable.me [fiveable.me]

CAS number for cis,trans,cis-1,2,3-trimethylcyclohexane

An In-Depth Technical Guide to cis,trans,cis-1,2,3-Trimethylcyclohexane

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, stereochemistry, synthesis, and applications in research. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this model compound.

Physicochemical and Spectroscopic Data

This compound is a saturated cyclic hydrocarbon. Its properties are primarily of interest in the context of stereochemical and conformational analysis. There has been some historical confusion in the literature and databases regarding the CAS numbers for the stereoisomers of 1,2,3-trimethylcyclohexane. This guide clarifies the identifiers for the cis,trans,cis isomer.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1678-81-5 | NIST WebBook |

| IUPAC Name | (1α,2β,3α)-1,2,3-trimethylcyclohexane | NIST WebBook |

| Molecular Formula | C₉H₁₈ | PubChem[1] |

| Molecular Weight | 126.24 g/mol | PubChem[1] |

| Synonyms | c,t,c-1,2,3-Trimethylcyclohexane, 1,trans-2,cis-3-Trimethylcyclohexane | Cheméo |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value(s) | Source(s) |

| Kovats Retention Index (Standard Non-Polar Column) | 853, 854, 867, 870.2, 874.1, 882, 896, 901.1, 903, 907.4 | PubChem[1], NIST WebBook[2] |

| ¹³C NMR Chemical Shifts (ppm) | A peak is reported at 39.35 ppm. | ChemicalBook[3] |

Stereochemistry and Conformational Analysis

The primary significance of this compound in research and education lies in its utility as a model for understanding conformational analysis in substituted cyclohexanes.[4]

The descriptor "cis,trans,cis" refers to the relative positions of the methyl groups around the ring:

-

1,2-cis: The methyl groups on carbon 1 and carbon 2 are on the same face of the ring.

-

2,3-trans: The methyl groups on carbon 2 and carbon 3 are on opposite faces of the ring.

-

This implies a 1,3-cis relationship between the methyl groups on carbons 1 and 3.

Like all substituted cyclohexanes, this molecule exists predominantly in two interconverting chair conformations. The stability of each conformer is determined by the steric strain arising from the positions of the methyl groups, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

In the case of the cis,trans,cis isomer, one chair conformation is significantly more stable than the other. In this preferred conformation, the methyl groups are arranged with one in an axial position and two in equatorial positions (a,e,e). The ring-flipped conformer would have one equatorial and two axial methyl groups (e,a,a). The diaxial arrangement introduces significant steric hindrance, known as 1,3-diaxial interactions, making this conformation less stable.

Synthesis and Manufacturing

Detailed industrial-scale manufacturing protocols for this compound are not publicly available. However, its synthesis has been described in the scientific literature, providing a representative pathway for its preparation in a laboratory setting. One established method involves a Diels-Alder reaction followed by catalytic hydrogenation.

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Trimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to the various stereoisomers of 1,2,3-trimethylcyclohexane. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction to 1,2,3-Trimethylcyclohexane Isomers

1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. The presence of three stereocenters on the cyclohexane ring gives rise to several stereoisomers, each with unique three-dimensional arrangements of the methyl groups. These isomers are valuable as model compounds in stereochemical and conformational analysis and as building blocks in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

The four main geometric isomers of 1,2,3-trimethylcyclohexane are:

-

cis,cis,cis-1,2,3-Trimethylcyclohexane: All three methyl groups are on the same side of the cyclohexane ring.

-

cis,cis,trans-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are cis to each other, while the methyl group at C3 is trans to the one at C2.

-

cis,trans,cis-1,2,3-Trimethylcyclohexane: The methyl groups at C1 and C2 are cis, and the methyl groups at C2 and C3 are trans.[1]

-

trans,trans,trans-1,2,3-Trimethylcyclohexane: The methyl groups are on opposite sides of the ring relative to their neighbors.[1]

The stereochemical configuration of these isomers significantly influences their physical and chemical properties due to differences in steric strain arising from 1,3-diaxial interactions in the chair conformation. Understanding and controlling the synthesis of these specific isomers is therefore of great importance.

Synthetic Strategies

Two primary strategies have been employed for the synthesis of 1,2,3-trimethylcyclohexane isomers:

-

Stereospecific Multi-step Synthesis via Diels-Alder Reaction: This classical approach provides excellent stereochemical control, allowing for the individual synthesis of specific geometric isomers. The synthesis typically starts from a Diels-Alder reaction to construct a substituted cyclohexene precursor, which is then further modified.

-

Catalytic Hydrogenation of 1,2,3-Trimethylbenzene (Hemimellitene): This is a more direct and widely used method. However, achieving high stereoselectivity can be challenging as it often yields a mixture of diastereomers. The product distribution is highly dependent on the choice of catalyst and reaction conditions.[1]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of 1,2,3-trimethylcyclohexane isomers via different methods.

Table 1: Synthesis of 1,2,3-Trimethylcyclohexane Isomers via Diels-Alder Route

| Target Isomer | Starting Materials | Key Steps | Overall Yield (%) | Reference |

| cis,cis,cis-1,2,3-Trimethylcyclohexane | Piperylene, Maleic Anhydride | Diels-Alder, Reduction, Tosylation, Reduction | Not explicitly stated | [2] |

| cis,cis,trans-1,2,3-Trimethylcyclohexane | Piperylene, Maleic Anhydride | Diels-Alder, Isomerization, Reduction, Tosylation, Reduction | 36 (from ditosylate) | [2] |

| This compound | Piperylene, Crotonaldehyde | Diels-Alder, Wolff-Kishner Reduction, Hydrogenation | Not explicitly stated | [2] |

Table 2: Catalytic Hydrogenation of 1,2,3-Trimethylbenzene (Hemimellitene)

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Diastereomeric Ratio (cis,cis,cis : cis,cis,trans : cis,trans,cis) | Total Yield (%) | Reference |

| Colloidal Platinum | 70 | Not specified | Not specified | Mixture, not quantified | Not specified | [2] |

| Nickel | 180 | Not specified | Not specified | Mixture, not quantified | Not specified | [2] |

| Nickel-on-kieselguhr | 150 | Not specified | Not specified | 40:60 (cis,cis,trans : cis,trans,cis) from cis,trans,cis-3,4,5-trimethylcyclohexene | Not specified | [2] |

Experimental Protocols

Stereospecific Synthesis of 1,2,3-Trimethylcyclohexane Isomers via Diels-Alder Reaction

The following protocols are based on the work of Bussert et al. (1956).[2]

4.1.1. Synthesis of cis,cis,cis-1,2,3-Trimethylcyclohexane

Step 1: Diels-Alder Reaction of Piperylene and Maleic Anhydride

-

A mixture of trans-piperylene and maleic anhydride is heated in an autoclave to yield cis-3-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride.

Step 2: Reduction of the Anhydride

-

The anhydride is reduced with lithium aluminum hydride (LiAlH₄) in diethyl ether to afford cis-3-methyl-4-cyclohexene-cis-1,2-dicarbinol.

Step 3: Hydrogenation of the Diol

-

The diol is hydrogenated over a Raney nickel catalyst to yield cis,cis,cis-1,2,3-trimethylcyclohexane-1,2-dicarbinol.

Step 4: Tosylation of the Diol

-

The resulting diol is treated with p-toluenesulfonyl chloride in pyridine to form the corresponding ditosylate.

Step 5: Reduction of the Ditosylate

-

The ditosylate is reduced with LiAlH₄ to yield the final product, cis,cis,cis-1,2,3-trimethylcyclohexane.

4.1.2. Synthesis of cis,cis,trans-1,2,3-Trimethylcyclohexane

Step 1 & 2: As per the synthesis of the cis,cis,cis isomer.

Step 3: Isomerization of the Diacid

-

The diacid obtained from the hydrolysis of the anhydride is heated with concentrated hydrochloric acid in a sealed tube at 180°C to induce epimerization at the carbon atom adjacent to the carboxyl groups.

Step 4-6: Esterification, Reduction, Tosylation, and Reduction

-

The isomerized diacid is esterified with ethanol, reduced with LiAlH₄, tosylated, and finally reduced again with LiAlH₄ to give cis,cis,trans-1,2,3-trimethylcyclohexane. The yield from the ditosylate is reported to be 36%.[2]

4.1.3. Synthesis of this compound

Step 1: Diels-Alder Reaction of trans-Piperylene and Crotonaldehyde

-

trans-Piperylene is condensed with crotonaldehyde in a steel bomb at 210°C to give a mixture of adducts.

Step 2: Wolff-Kishner Reduction

-

The mixture of adducts is subjected to a modified Wolff-Kishner reduction to yield a mixture of cis,cis,trans- and cis,trans,cis-3,4,5-trimethylcyclohexene.

Step 3: Fractional Distillation

-

The two olefin isomers are separated by fractional distillation.

Step 4: Hydrogenation

-

The isolated cis,trans,cis-3,4,5-trimethylcyclohexene is hydrogenated over a nickel-on-kieselguhr catalyst at 150°C for three hours. This hydrogenation is not completely stereospecific and yields a mixture of 60% this compound and 40% cis,cis,trans-1,2,3-trimethylcyclohexane, which are then separated by distillation.[2]

General Protocol for Catalytic Hydrogenation of 1,2,3-Trimethylbenzene

The following is a general procedure for the catalytic hydrogenation of 1,2,3-trimethylbenzene. The specific conditions and catalyst will determine the stereochemical outcome.

-